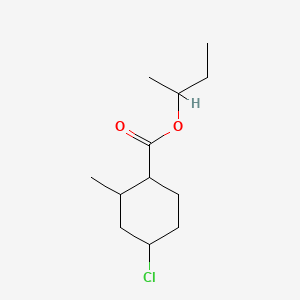

Sec-butyl 4-chloro-2-methylcyclohexanecarboxylate

CAS No.: 111790-62-6

Cat. No.: VC17078070

Molecular Formula: C12H21ClO2

Molecular Weight: 232.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111790-62-6 |

|---|---|

| Molecular Formula | C12H21ClO2 |

| Molecular Weight | 232.74 g/mol |

| IUPAC Name | butan-2-yl 4-chloro-2-methylcyclohexane-1-carboxylate |

| Standard InChI | InChI=1S/C12H21ClO2/c1-4-9(3)15-12(14)11-6-5-10(13)7-8(11)2/h8-11H,4-7H2,1-3H3 |

| Standard InChI Key | CVDTYSSDCJAEQU-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)OC(=O)C1CCC(CC1C)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Key Identifiers and Properties

Synthesis and Manufacturing

Challenges in Production

Key challenges include managing the reactivity of the chlorine substituent, which may undergo unintended substitution or elimination under harsh conditions. Additionally, the steric bulk of the sec-butyl group could slow esterification kinetics, necessitating elevated temperatures or prolonged reaction times.

Research and Development

Existing Studies

Direct research on the compound is limited, but its structural analogs have been explored for diverse applications. For instance, a 1968 study evaluated over a dozen cyclohexanecarboxylate derivatives for pest control, though none matched the exact structure of sec-butyl 4-chloro-2-methylcyclohexanecarboxylate . This gap highlights opportunities for targeted studies on its bioactivity and physicochemical behavior.

Future Directions

Priorities for future research include:

-

Stereochemical Resolution: Determining whether enantiomers exhibit distinct biological or chemical properties.

-

Toxicity Studies: Assessing acute and chronic effects using in vitro and in vivo models.

-

Application-Specific Trials: Evaluating efficacy as a polymer additive or pharmaceutical intermediate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume